(4-Chlorophenylethynyl)trimethylsilane
Overview
Description
(4-Chlorophenylethynyl)trimethylsilane, also known as TMS-CP, is a derivative of phenylacetylene. It has a molecular formula of C11H13ClSi and a molecular weight of 208.76 .
Molecular Structure Analysis
The linear formula of (4-Chlorophenylethynyl)trimethylsilane is C6H4ClC≡CSi(CH3)3 . This indicates that the compound consists of a chlorophenyl group (C6H4Cl) connected to a trimethylsilyl group (Si(CH3)3) via an ethynyl linkage (C≡C).Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Chlorophenylethynyl)trimethylsilane include a melting point of 47-51 °C (lit.) . The compound is classified as a non-combustible solid .Scientific Research Applications
1. Use in Dielectric Thin Film Deposition
Trimethylsilane-based PECVD processes, where compounds like trimethylsilane are used, have been shown to deposit dielectric thin films in standard PECVD systems. This includes the deposition of standard dielectrics such as SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, demonstrating the material's versatility in microelectronics and related fields (Loboda, 1999).
2. Reactivity in Organic Chemistry
The reactivity of trimethylsilane derivatives in organic chemistry has been extensively studied. For instance, aromatic compounds like (2,4,6-Trimethoxyphenyl)trimethylsilane show significant reactivity under specific conditions, illustrating the potential of such compounds in synthetic organic chemistry (Eaborn, Salih, & Walton, 1972).
3. Influence in Metalation Reactions
In metalation reactions, the presence of bulky silyl substituents such as trimethylsilane can affect the reactivity of compounds. Studies have shown that these substituents can impede neighboring groups during base attacks, influencing the reaction kinetics and outcomes in organometallic chemistry (Heiss, Marzi, Mongin, & Schlosser, 2007).
4. Application in Coupling Reactions
Trimethylsilane derivatives, including alkynylsilanes, have been used in coupling reactions mediated by Cu(I) salts. This has enabled novel syntheses of conjugate diynes and disubstituted ethynes, highlighting the compound's significance in advanced synthetic methodologies (Nishihara et al., 2000).
5. Involvement in Protection Methods
Trimethylsilane groups have been used to protect terminal ethynyl groups in Grignard syntheses. This demonstrates the compound's utility in protecting sensitive functional groups during complex synthetic routes (Eaborn, Thompson, & Walton, 1967).
6. Role in Electrophilic Aromatic Substitution
Studies on gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have provided insights into electrophilic aromatic substitution mechanisms. Trimethylsilane's role in these reactions highlights its contribution to understanding fundamental organic reaction mechanisms (Brenzovich, Brazeau, & Toste, 2010).
7. Impact on Chemical Vapor Deposition Processes
The effect of trimethylsilane pressure on hot-wire chemical vapor deposition (CVD) chemistry has been studied, revealing its influence on secondary gas-phase reaction products. This underscores the compound's importance in materials science and nanotechnology (Toukabri & Shi, 2013).
Safety And Hazards
Safety measures for handling (4-Chlorophenylethynyl)trimethylsilane include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also advised to avoid ingestion and inhalation, dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-(4-chlorophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHXUCWKNRJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391584 | |
Record name | (4-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenylethynyl)trimethylsilane | |
CAS RN |
78704-49-1 | |
Record name | (4-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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